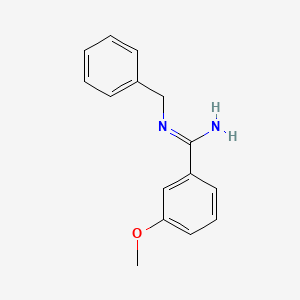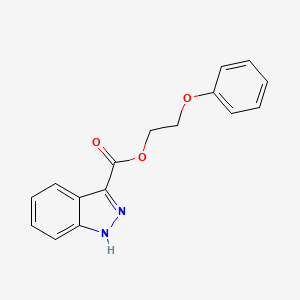
4-Hexyn-1-one, 3-ethoxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-4-hexyn-3-ol with ethyl iodide in the presence of a base to form the desired product . The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Hexyn-1-one, 3-ethoxy-1-phenyl- undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) or platinum (Pt) . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various alcohols, alkanes, and substituted derivatives .
Scientific Research Applications
4-Hexyn-1-one, 3-ethoxy-1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors . The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Hexyn-1-one, 3-ethoxy-1-phenyl- can be compared with similar compounds such as:
1-Phenyl-4-hexyn-3-one: This compound lacks the ethoxy group but shares the hexynone and phenyl moieties.
4-Hexyn-3-one, 1-phenyl-: Similar to 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, but with different substitution patterns.
The uniqueness of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties .
Properties
CAS No. |
652146-09-3 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-ethoxy-1-phenylhex-4-yn-1-one |
InChI |
InChI=1S/C14H16O2/c1-3-8-13(16-4-2)11-14(15)12-9-6-5-7-10-12/h5-7,9-10,13H,4,11H2,1-2H3 |
InChI Key |
MHCAYEJKRBOOFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)C1=CC=CC=C1)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)

![1,7-Diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517674.png)


![(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12517706.png)
![N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine](/img/structure/B12517707.png)

![1-(4-Pentylcyclohexyl)-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B12517722.png)
![Bis[(tetrabutylammonium iodide)copper(I) iodide]](/img/structure/B12517730.png)
![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)
